1-Hydroxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
1-Hydroxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. The presence of a hydroxyl group and a methyl group on the naphthalene ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride, followed by reduction with a reducing agent like lithium aluminum hydride, and finally hydroxylation using a suitable oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reagents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce a dihydro derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-methyl-3,4-dihydronaphthalen-2(1H)-one
- 1-Hydroxy-1-ethyl-3,4-dihydronaphthalen-2(1H)-one
- 1-Hydroxy-1-methyl-2,3-dihydronaphthalen-2(1H)-one
Uniqueness
1-Hydroxy-1-methyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
66405-14-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-hydroxy-1-methyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C11H12O2/c1-11(13)9-5-3-2-4-8(9)6-7-10(11)12/h2-5,13H,6-7H2,1H3 |
InChI Key |
SIJKVFQSHGYGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC2=CC=CC=C21)O |
Origin of Product |
United States |
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